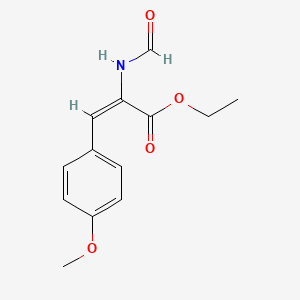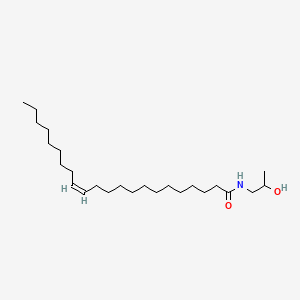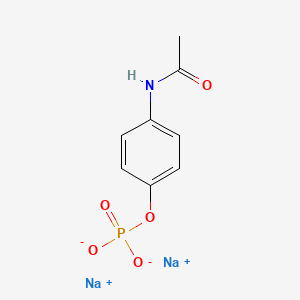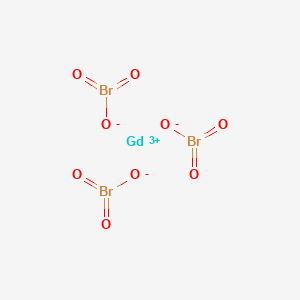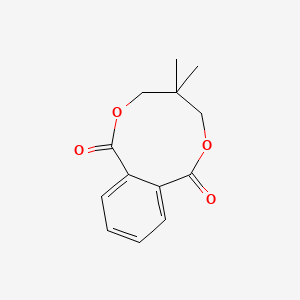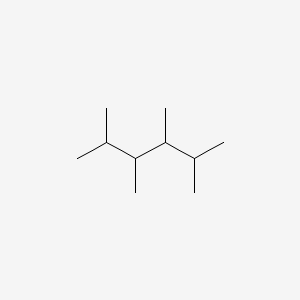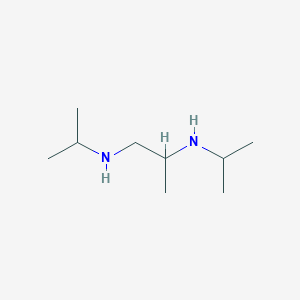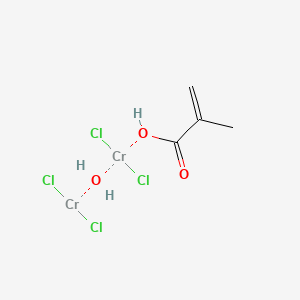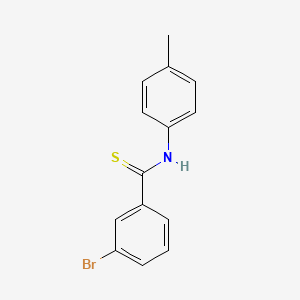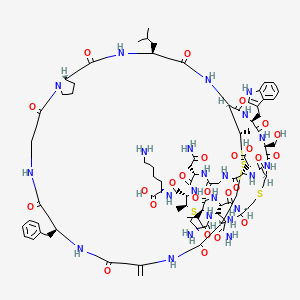
Ancovenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ancovenin is a lantibiotic composed of sixteen amino acid residues, including unusual amino acids such as threo-β-methyllanthionine, meso-lanthionine, and dehydroalanine . It is known for its ability to inhibit angiotensin I converting enzyme, making it a significant compound in medical research . This compound is isolated from the culture broth of a Streptomyces species .
准备方法
Synthetic Routes and Reaction Conditions
Ancovenin is typically isolated from the culture broth of Streptomyces species . The isolation process involves cultivating the Streptomyces species under specific conditions that promote the production of this compound. The culture broth is then subjected to various purification steps, including dialysis and chromatography, to isolate the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the culture broth undergoes a series of purification steps to isolate and purify the peptide .
化学反应分析
Types of Reactions
Ancovenin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly involving its sulfur-containing amino acids.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
科学研究应用
作用机制
Ancovenin exerts its effects by inhibiting angiotensin I converting enzyme. This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance . By inhibiting this enzyme, this compound can reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
相似化合物的比较
Ancovenin is similar to other lantibiotics such as cinnamycin, duramycin, and lanthiopeptin . These compounds share structural similarities, including the presence of unusual amino acids like lanthionine and methyllanthionine . this compound is unique in its specific amino acid composition and its potent inhibition of angiotensin I converting enzyme .
List of Similar Compounds
Cinnamycin: A tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus.
Duramycin: Another lantibiotic with similar structural features.
Lanthiopeptin: A peptide antibiotic produced by Streptoverticillium cinnamoneum.
This compound’s unique combination of amino acids and its potent enzyme inhibition properties make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
88201-41-6 |
|---|---|
分子式 |
C85H121N23O25S3 |
分子量 |
1961.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(1S,4R,10S,19S,22S,25S,28S,31S,34R,37S,43S,46S,47S,50R,53S,56S,62S)-50-amino-43-(2-amino-2-oxoethyl)-56-(3-amino-3-oxopropyl)-10-benzyl-37-(carboxymethyl)-31-(hydroxymethyl)-28-(1H-indol-3-ylmethyl)-47,62-dimethyl-7-methylidene-22-(2-methylpropyl)-2,5,8,11,14,20,23,26,29,32,35,38,41,44,51,54,57-heptadecaoxo-53-propan-2-yl-48,60,63-trithia-3,6,9,12,15,21,24,27,30,33,36,39,42,45,52,55,58-heptadecazatetracyclo[32.24.3.34,25.015,19]tetrahexacontane-46-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H121N23O25S3/c1-39(2)26-51-75(122)106-68-43(7)136-38-59(78(125)93-41(5)69(116)97-52(27-44-16-9-8-10-17-44)71(118)92-33-64(113)108-25-15-21-60(108)81(128)99-51)104-80(127)58-37-134-36-57(103-77(124)56(34-109)101-74(121)53(100-84(68)131)28-45-31-90-48-19-12-11-18-46(45)48)79(126)98-55(30-65(114)115)72(119)91-32-63(112)94-54(29-62(89)111)76(123)107-67(83(130)96-50(85(132)133)20-13-14-24-86)42(6)135-35-47(87)70(117)105-66(40(3)4)82(129)95-49(73(120)102-58)22-23-61(88)110/h8-12,16-19,31,39-40,42-43,47,49-60,66-68,90,109H,5,13-15,20-30,32-38,86-87H2,1-4,6-7H3,(H2,88,110)(H2,89,111)(H,91,119)(H,92,118)(H,93,125)(H,94,112)(H,95,129)(H,96,130)(H,97,116)(H,98,126)(H,99,128)(H,100,131)(H,101,121)(H,102,120)(H,103,124)(H,104,127)(H,105,117)(H,106,122)(H,107,123)(H,114,115)(H,132,133)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,66-,67+,68+/m0/s1 |
InChI 键 |
DEEOVDONDDERBX-MUDWFXPSSA-N |
手性 SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@H](C(=O)N[C@@H](CS1)C(=O)NC(=C)C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS[C@H]([C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)CC(=O)O)CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
规范 SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC(C(=O)NC(CS1)C(=O)NC(=C)C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)C(NC(=O)C(NC(=O)C(CSC(C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CC(=O)O)CC(=O)N)C(=O)NC(CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


